1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene
Overview
Description
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, substituted with bromine, fluorine, methoxy, and nitro groups
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene can be compared with other similar compounds such as:
- 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
- 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
These compounds share similar structural features but differ in the position of substituents on the benzene ring. This difference in structure can lead to variations in their chemical reactivity and applications. The unique combination of substituents in this compound makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
1-bromo-4-fluoro-5-methoxy-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZRMJJULAMQAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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